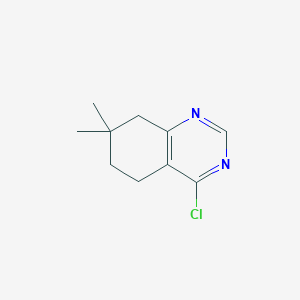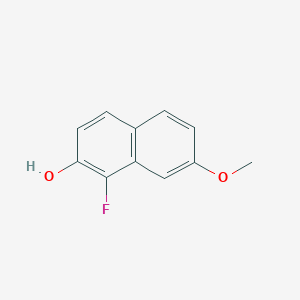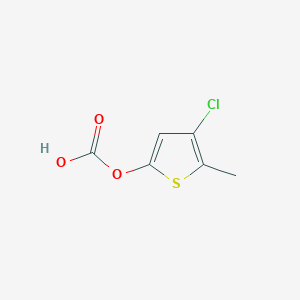
1-Chloro-6,7-dimethylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-6,7-dimethylisoquinoline is an organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring.
Métodos De Preparación
The synthesis of 1-Chloro-6,7-dimethylisoquinoline can be achieved through several methods. One common approach involves the chlorination of 6,7-dimethylisoquinoline. The reaction typically requires a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 6,7-dimethylisoquinoline
Chlorinating Agent: Phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2)
Reaction Conditions: Reflux in an appropriate solvent (e.g., dichloromethane)
Product: this compound
Análisis De Reacciones Químicas
1-Chloro-6,7-dimethylisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. For example, reaction with an amine can yield the corresponding amine derivative.
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
These reactions are often carried out under mild conditions to ensure high selectivity and yield .
Aplicaciones Científicas De Investigación
1-Chloro-6,7-dimethylisoquinoline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Pharmaceutical Research: The compound is used in the development of potential therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties. .
Mecanismo De Acción
The mechanism of action of 1-Chloro-6,7-dimethylisoquinoline is primarily based on its ability to interact with biological molecules. The compound can intercalate with DNA, disrupting the normal function of the genetic material. Additionally, it can inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair. These interactions can lead to cell cycle arrest and apoptosis, making the compound a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
1-Chloro-6,7-dimethylisoquinoline can be compared with other similar compounds, such as:
Propiedades
Fórmula molecular |
C11H10ClN |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
1-chloro-6,7-dimethylisoquinoline |
InChI |
InChI=1S/C11H10ClN/c1-7-5-9-3-4-13-11(12)10(9)6-8(7)2/h3-6H,1-2H3 |
Clave InChI |
CYFFHNULMIKXQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one](/img/structure/B11903197.png)

![3-Methyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11903209.png)

![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11903225.png)
![2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)
![7-Chloro-2-ethyl-5-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11903237.png)

![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11903246.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11903251.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11903260.png)
